4-Chloro-1-methoxypentane

Description

Contextualization of Halogenated Ethers in Organic Chemistry

Halogenated ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) and at least one halogen atom attached to one of the carbon chains. Current time information in Bangalore, IN. This combination of functional groups imparts unique chemical properties that make them valuable in various fields of chemistry. Current time information in Bangalore, IN. Historically, halogenated ethers have been prominent in the field of anesthesiology, with compounds like isoflurane (B1672236) and sevoflurane (B116992) being widely used as inhalation anesthetics due to their non-flammable nature, a significant improvement over the highly flammable diethyl ether used in the past.

Beyond medical applications, halogenated ethers are significant in industrial and synthetic organic chemistry. organic-chemistry.org They serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of both an ether and a halogen allows for a range of chemical transformations. The ether group can influence the reactivity of the molecule through its electron-donating or -withdrawing effects, while the halogen atom provides a site for nucleophilic substitution or elimination reactions. hu-berlin.de

Significance of 4-Chloro-1-methoxypentane as a Model Compound and Synthetic Intermediate

While extensive research specifically designating this compound as a formal "model compound" is not widely documented in publicly available literature, its structure is inherently valuable for studying fundamental principles of organic chemistry. As a bifunctional molecule, it allows for the investigation of the interplay between the methoxy (B1213986) and chloro functionalities. The chlorine atom at the 4-position and the methoxy group at the 1-position are sufficiently separated to study intramolecular interactions and long-range electronic effects.

The primary significance of this compound lies in its potential as a synthetic intermediate. The chloro group can be readily displaced by a variety of nucleophiles to introduce new functional groups, making it a versatile precursor for the synthesis of a range of substituted pentane (B18724) derivatives. For instance, it can undergo reactions to form alcohols, amines, or other ethers at the 4-position. Furthermore, the molecule can potentially be used in the synthesis of heterocyclic compounds, such as substituted tetrahydropyrans, through intramolecular cyclization reactions. organic-chemistry.orgsyr.edu

Research Objectives and Scope of Investigation for this compound

The investigation of this compound in a research context would likely encompass several key objectives:

Exploration of Reactivity: A primary goal would be to fully characterize the reactivity of the compound. This includes studying its behavior in nucleophilic substitution and elimination reactions, as well as its potential to participate in organometallic reactions, such as the formation of Grignard reagents. prepchem.com

Mechanistic Studies: The compound is a suitable substrate for mechanistic studies to understand how the methoxy group influences the rate and stereoselectivity of reactions at the chlorinated carbon center. danlehnherr.com

Synthetic Applications: A significant research objective would be to demonstrate the utility of this compound as a building block in the synthesis of more complex target molecules, including those with potential biological activity. tandfonline.com

Spectroscopic and Physicochemical Characterization: Detailed analysis using techniques like NMR, IR, and mass spectrometry is essential to build a comprehensive profile of the compound. vulcanchem.com

The scope of investigation would likely involve a combination of experimental work, including the development of synthetic methodologies and the characterization of reaction products, and computational studies to model its reactivity and properties.

Overview of Existing Literature on Haloethers and Related Pentane Derivatives

The body of literature on haloethers is extensive, with a significant portion dedicated to their use as anesthetics and their environmental impact. Current time information in Bangalore, IN.researchgate.net There is also a wealth of information on the synthesis and reactions of haloethers in the context of organic synthesis. For example, the synthesis of α-haloethers from acetals is a well-established method. masterorganicchemistry.com

The literature on chlorinated pentane derivatives often focuses on the outcomes of free-radical chlorination of pentane, which typically yields a mixture of isomers, including 1-chloropentane, 2-chloropentane, and 3-chloropentane. google.com Studies on the reactivity of these simpler chloropentanes provide a foundation for understanding the behavior of more complex derivatives like this compound.

Research on related bifunctional pentane derivatives, such as 1-methoxypentane-2,4-dione, highlights the synthetic versatility of such compounds as intermediates in the construction of heterocyclic and biologically active molecules. danlehnherr.com While direct research on this compound is not as prevalent, the existing literature on analogous compounds provides a strong basis for predicting its chemical behavior and potential applications.

Chemical Properties of this compound and Related Compounds

| Property | This compound | 1-Chloro-4-methoxypentane |

| IUPAC Name | This compound | 1-chloro-4-methoxypentane |

| Molecular Formula | C6H13ClO | C6H13ClO |

| Molecular Weight | 136.62 g/mol | 136.62 g/mol |

| CAS Number | 22461-51-4 | 84691-50-9 |

Data sourced from PubChem. nih.govnih.gov

Computed Properties of this compound

| Property | Value |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 136.0654927 Da |

| Monoisotopic Mass | 136.0654927 Da |

| Topological Polar Surface Area | 9.2 Ų |

| Heavy Atom Count | 8 |

Data sourced from PubChem. nih.gov

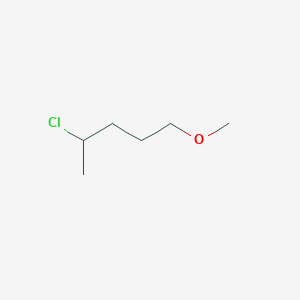

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-methoxypentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c1-6(7)4-3-5-8-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUCNEHJSBTZQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 1 Methoxypentane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 4-chloro-1-methoxypentane reveals several logical bond disconnections that suggest potential synthetic pathways. The primary target molecule possesses two key functional groups: a chloroalkane and a methyl ether.

Disconnection 1: C-O Bond

A primary disconnection strategy involves breaking the carbon-oxygen bond of the ether. This leads back to a chloropentanol and a methylating agent. This approach is conceptually straightforward, relying on the etherification of a suitable alcohol precursor.

Disconnection 2: C-Cl Bond

Alternatively, disconnecting the carbon-chlorine bond suggests a precursor in the form of 1-methoxypentan-4-ol, which would then undergo a chlorination reaction. This route focuses on the selective replacement of a hydroxyl group with a chlorine atom.

Disconnection 3: C-C Backbone

A more complex disconnection could involve breaking a carbon-carbon bond within the pentane (B18724) skeleton. This would necessitate a multi-step synthesis to construct the carbon framework before introducing the ether and chloro functionalities.

These disconnections form the basis for the established and advanced synthetic routes discussed in the following sections.

Established Synthetic Routes to this compound

Several established methods in organic synthesis can be adapted for the preparation of this compound.

Etherification Approaches to Methoxy-Substituted Pentanes (e.g., Williamson Ether Synthesis Principles)

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org In the context of this compound synthesis, this could be envisioned in two ways, though one is significantly more practical.

Route A: Methoxide (B1231860) and a Chlorohalopentane

This would involve reacting a methoxide salt (e.g., sodium methoxide) with a dihalopentane, such as 1,4-dichloropentane (B1360421) or 1-bromo-4-chloropentane. However, the presence of two halide-bearing carbons introduces challenges of regioselectivity and potential for elimination side reactions.

Route B: A Chloropentoxide and a Methyl Halide

A more viable Williamson-type approach involves the deprotonation of 4-chloro-1-pentanol to form the corresponding alkoxide, followed by reaction with a methyl halide (e.g., methyl iodide). This is generally preferred as it involves a primary alkyl halide, which is ideal for the S(_N)2 mechanism of the Williamson synthesis. masterorganicchemistry.comwikipedia.org

The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide. byjus.com Strong bases such as sodium hydride (NaH) are often used to generate the alkoxide from the alcohol. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature (°C) |

| 4-chloro-1-pentanol | Methyl iodide | NaH | THF, DMF | 0 to RT |

| Sodium methoxide | 1-bromo-4-chloropentane | - | Methanol (B129727) | Reflux |

| Table 1: Representative Conditions for Williamson Ether Synthesis Approaches |

Selective Chlorination of Pentanols with Methoxy (B1213986) Groups

This strategy begins with a methoxy-substituted pentanol, specifically 1-methoxypentan-4-ol. The challenge lies in the selective replacement of the secondary hydroxyl group with a chlorine atom without affecting the ether linkage. Common chlorinating agents for this transformation include:

Thionyl chloride (SOCl₂): Often used with a base like pyridine (B92270) to neutralize the HCl byproduct.

Phosphorus trichloride (B1173362) (PCl₃) or Phosphorus pentachloride (PCl₅): Powerful chlorinating agents that can convert alcohols to alkyl chlorides.

Oxalyl chloride or Triphenylphosphine/Carbon tetrachloride: Milder reagents that can also effect this transformation.

The choice of reagent and reaction conditions is crucial to minimize side reactions such as elimination or cleavage of the ether bond.

| Alcohol Precursor | Chlorinating Agent | Additive/Solvent | Key Considerations |

| 1-methoxypentan-4-ol | Thionyl chloride (SOCl₂) | Pyridine, Dichloromethane | Good for secondary alcohols, pyridine scavenges HCl. |

| 1-methoxypentan-4-ol | Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent | Vigorous reaction, may require cooling. |

| 1-methoxypentan-4-ol | Appel Reaction (PPh₃, CCl₄) | Acetonitrile | Milder conditions, good for sensitive substrates. |

| Table 2: Conditions for Selective Chlorination |

Multi-step Syntheses from Accessible Precursors for Haloethers (e.g., using dibromopentanes)

A multi-step approach can offer greater control and flexibility, starting from readily available precursors like 1,5-dibromopentane (B145557). scribd.comiisermohali.ac.in A plausible sequence could be:

Monosubstitution: Reacting 1,5-dibromopentane with one equivalent of sodium methoxide. This reaction needs to be carefully controlled to favor the monosubstituted product, 5-bromo-1-methoxypentane, over the disubstituted diether.

Conversion to Alcohol: The resulting bromoether can be converted to the corresponding alcohol, 5-methoxy-2-pentanol, via a Grignard reaction followed by reaction with an appropriate electrophile, or through hydrolysis under specific conditions.

Chlorination: The final step would be the selective chlorination of the secondary alcohol as described in section 2.2.2.

This pathway, while longer, allows for the construction of the target molecule from a simple, symmetrical starting material.

Advanced Catalytic and Stereoselective Syntheses of this compound

Modern synthetic chemistry offers more sophisticated catalytic methods that could be applied to the synthesis of this compound, potentially with stereocontrol.

While specific catalytic systems for this compound are not extensively documented, general principles of catalytic haloetherification can be applied. tudelft.nl For instance, the intramolecular cyclization of an unsaturated alcohol containing a methoxy group, initiated by a halogen source and a catalyst, could be a potential route.

Stereoselective synthesis would be relevant if a chiral center at the 4-position is desired. This could be achieved through several strategies: nih.gov

Asymmetric reduction: Starting with a ketone precursor, 1-methoxy-4-pentanone, and using a chiral reducing agent to create a specific enantiomer of 1-methoxypentan-4-ol before chlorination.

Kinetic resolution: Using an enzyme or chiral catalyst to selectively react with one enantiomer of a racemic mixture of 1-methoxypentan-4-ol.

Stereoselective halofunctionalization: The reaction of an alkene with a source of electrophilic chlorine in the presence of a chiral catalyst and methanol could, in principle, lead to the desired product with enantiocontrol. masterorganicchemistry.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing byproducts. Key parameters to consider include:

Temperature: Balancing reaction rate with the prevention of side reactions like elimination or decomposition. researchgate.net

Solvent: The choice of solvent can significantly impact reaction rates and selectivity, particularly in S(_N)2 reactions where polar aprotic solvents are often favored. byjus.com

Concentration: Adjusting reactant concentrations can influence the kinetics and favor the desired reaction pathway.

Catalyst Loading: In catalytic reactions, the amount of catalyst must be optimized to ensure efficient conversion without promoting unwanted side reactions. researchgate.net

Reaction Time: Monitoring the reaction progress to determine the optimal time for quenching to maximize product formation and prevent degradation.

Flow chemistry presents a powerful tool for optimizing these parameters, allowing for rapid screening of conditions and improved control over temperature and mixing, which can lead to higher yields and purities. rsc.org

| Parameter | Influence on Synthesis | Example of Optimization |

| Temperature | Affects reaction rate and selectivity. Higher temperatures may favor elimination. | For Williamson synthesis, starting at 0°C and slowly warming to room temperature. |

| Solvent | Influences nucleophilicity and solubility of reagents. | Using DMF to increase the rate of S(_N)2 reactions. byjus.com |

| Base Strength | Critical for deprotonation without causing side reactions. | Using NaH for complete deprotonation of the alcohol in Williamson synthesis. masterorganicchemistry.com |

| Reagent Stoichiometry | Controls the extent of reaction and minimizes unreacted starting materials. | Using a slight excess of the methylating agent to drive the reaction to completion. |

| Table 3: Key Parameters for Reaction Optimization |

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. labinsights.nl In the context of synthesizing this compound, several green chemistry strategies can be considered, with a notable focus on the use of supercritical carbon dioxide (scCO₂) as a reaction medium. researchgate.net

Supercritical CO₂ is a state of carbon dioxide where it is held at or above its critical temperature and pressure. In this state, it exhibits properties of both a liquid and a gas, making it an excellent solvent for a variety of chemical reactions. rsc.orgmagtech.com.cnmrforum.comscispace.com Its non-toxic, non-flammable nature, and the ease of its removal from the reaction mixture (by simple depressurization) make it an attractive alternative to traditional volatile organic solvents. researchgate.net

For the synthesis of this compound, scCO₂ could be employed in several ways:

As a solvent in the Williamson ether synthesis: Replacing traditional solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with scCO₂ would significantly reduce the generation of hazardous waste. Research has shown that etherification reactions can be successfully carried out in scCO₂. rsc.org

In halogenation reactions: The introduction of the chlorine atom onto a methoxypentane backbone could potentially be performed in scCO₂. The high diffusivity and tunable solvent properties of scCO₂ can enhance reaction rates and selectivity. rsc.org While direct halogenation of alcohols in scCO₂ has been explored, the specific application to methoxy-alcohols to produce chloro-ethers would require further investigation. nih.govresearchgate.net

The use of scCO₂ can lead to cleaner reaction profiles and easier product separation, aligning with the goals of green chemistry. The table below illustrates the potential benefits of using scCO₂ in a hypothetical synthesis of this compound compared to a traditional solvent system.

| Parameter | Traditional Synthesis (e.g., in DMF) | scCO₂ Mediated Synthesis |

| Solvent | Dimethylformamide (DMF) | Supercritical Carbon Dioxide (scCO₂) |

| Reaction Temperature | 100-150 °C | 40-80 °C |

| Reaction Pressure | Atmospheric | 100-200 bar |

| By-product Generation | High | Low |

| Solvent Recycling | Difficult, energy-intensive | Easy, via depressurization |

| Product Purity | Requires extensive purification | Higher initial purity |

This table presents hypothetical data based on general principles of green chemistry and supercritical fluid technology.

Further research into the optimization of reaction conditions, such as catalyst selection and the fine-tuning of temperature and pressure in a scCO₂ system, would be necessary to develop a truly green and efficient synthesis of this compound.

Chemical Reactivity and Transformation Pathways of 4 Chloro 1 Methoxypentane

Nucleophilic Substitution Reactions at the Chlorinated Carbon (SN1/SN2 Mechanisms)

Nucleophilic substitution reactions are fundamental to the reactivity of 4-chloro-1-methoxypentane, where the chlorine atom, a good leaving group, is replaced by a nucleophile. chemicalnote.comvedantu.com These reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The pathway taken depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. savemyexams.comlibretexts.org

This compound is a secondary haloalkane, meaning the carbon atom bonded to the chlorine is also bonded to two other carbon atoms. Secondary halogenoalkanes can undergo substitution by both SN1 and SN2 mechanisms. chemguide.co.uk

SN1 Reaction: This is a two-step mechanism. byjus.com The first step, which is the slow, rate-determining step, involves the heterolytic cleavage of the carbon-chlorine bond to form a secondary carbocation and a chloride ion. byjus.com The second step is a rapid attack of the nucleophile on the carbocation. byjus.com

SN2 Reaction: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the chlorine atom departs. chemicalnote.combyjus.com This process involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. chemicalnote.com

The kinetics and stereochemical outcomes of nucleophilic substitution reactions provide insight into the operative mechanism.

Kinetics: The rate of an SN1 reaction is dependent only on the concentration of the substrate (the haloalkane), following first-order kinetics (Rate = k[Substrate]). vedantu.com In contrast, the rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics (Rate = k[Substrate][Nucleophile]). vedantu.com For this compound, the reaction kinetics can be influenced by the specific reaction conditions, potentially leading to a mixture of both pathways.

Stereochemistry: If the chlorinated carbon in this compound were a stereocenter, the stereochemical outcome would be a key indicator of the reaction mechanism.

SN1: The carbocation intermediate formed in an SN1 reaction is planar. ucsb.edu The nucleophile can attack from either face, leading to a mixture of retention and inversion of configuration, often resulting in a racemic mixture. vedantu.commasterorganicchemistry.com

SN2: The SN2 reaction proceeds with a backside attack by the nucleophile, resulting in a complete inversion of the stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. vedantu.commasterorganicchemistry.com

| Feature | SN1 Mechanism | SN2 Mechanism |

| Substrate | Favored by tertiary > secondary | Favored by primary > secondary |

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, involves carbocation intermediate | One step, concerted |

| Stereochemistry | Racemization (mixture of inversion and retention) | Complete inversion |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

The methoxy (B1213986) group (–OCH₃) at the 1-position can influence the reactivity of the chlorinated carbon at the 4-position through several effects. While direct participation is unlikely due to the distance, its electron-withdrawing inductive effect can play a role. A study on 2-chloro-5-methoxypentane showed that methoxyl participation can influence stereochemical outcomes, suggesting that such intramolecular interactions are possible under specific conditions. vulcanchem.comacs.org

The electron-withdrawing nature of the ether oxygen can slightly destabilize the developing positive charge in an SN1 transition state, potentially slowing down the rate of an SN1 reaction compared to a similar alkane without the ether group. Conversely, this inductive effect might make the chlorinated carbon slightly more electrophilic, which could modestly enhance the rate of an SN2 reaction, assuming steric factors are not prohibitive.

Cleavage Reactions of the Ether Linkage

Ethers are generally unreactive, but the C–O bond can be cleaved under harsh conditions, typically involving strong acids. masterorganicchemistry.commasterorganicchemistry.com

The cleavage of ethers with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is a common method. libretexts.org The reaction proceeds in two steps:

Protonation of the Ether Oxygen: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic Attack: The halide ion (I⁻ or Br⁻), a good nucleophile, then attacks one of the adjacent carbon atoms, displacing the alcohol. masterorganicchemistry.com

In the case of an unsymmetrical ether like this compound, the nucleophile will attack the less sterically hindered carbon atom via an SN2 mechanism. libretexts.org Therefore, cleavage would likely yield methanol (B129727) and 1,4-dichloropentane (B1360421). If an excess of the acid is used, the initially formed alcohol can be further converted to an alkyl halide. libretexts.org

Besides strong mineral acids, other reagents can be used for ether dealkylation.

Lewis Acids: Boron tribromide (BBr₃) is a powerful reagent for cleaving ethers, often under milder conditions than strong acids. masterorganicchemistry.com

Photocatalytic Dealkylation: Recent research has explored photocatalytic methods for the dealkylation of aryl alkyl ethers using a copper catalyst and oxygen as an oxidant. acs.org This method involves the generation of chlorine radicals that mediate the reaction. acs.org While this has been demonstrated for aryl ethers, its applicability to aliphatic ethers like this compound would require further investigation.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound are less common but possible under specific conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize ethers. vulcanchem.com Under harsh conditions, the reaction could potentially cleave the ether linkage and oxidize the alkyl chains. For instance, oxidation might lead to the formation of carboxylic acids.

Reduction: The reduction of ethers is generally difficult due to the stability of the ether linkage. vulcanchem.com Catalytic hydrogenation might reduce the ether to an alcohol and an alkane, but this is not a common transformation. vulcanchem.com The chloro group, however, can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, which would yield 1-methoxypentane.

Rearrangement Reactions and Isomerization Processes

Rearrangement and isomerization reactions of this compound involve the structural reorganization of its carbon skeleton or the migration of functional groups, leading to the formation of constitutional isomers. These processes are typically promoted by catalysts, such as Lewis acids, or under thermal conditions.

One potential isomerization pathway for this compound is the skeletal rearrangement of the pentane (B18724) chain. Similar to other alkanes, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) and a co-catalyst such as hydrogen chloride (HCl), straight-chain alkanes can be converted into their branched-chain isomers. organicmystery.combritannica.com For this compound, this could theoretically lead to various branched isomers, although the presence of the methoxy and chloro substituents would influence the stability and distribution of the resulting products. The reaction proceeds through carbocation intermediates, with the rearrangement driven by the formation of more stable (e.g., tertiary) carbocations.

Another possible rearrangement involves the migration of the chlorine atom along the carbon chain. Such processes are often in equilibrium and driven by thermodynamic stability. For instance, a 1,2-hydride shift could facilitate the movement of the positive charge along the chain during a carbocation-mediated reaction, potentially leading to the formation of other chloro-1-methoxypentane isomers.

The table below summarizes potential isomerization products of this compound.

| Starting Material | Reaction Type | Potential Isomer Products |

| This compound | Skeletal Isomerization | 4-Chloro-2-methyl-1-methoxybutane, 3-Chloro-1-methoxy-3-methylbutane, etc. |

| This compound | Positional Isomerization | 3-Chloro-1-methoxypentane, 2-Chloro-1-methoxypentane, 1-Chloro-4-methoxypentane |

Note: The formation of these isomers is theoretical and would depend on specific reaction conditions and catalysts.

Cyclization Reactions and Intramolecular Processes

The structure of this compound, with a chlorine atom at the δ-position relative to the ether oxygen, makes it a prime candidate for intramolecular cyclization. This type of reaction is a classic example of neighboring group participation, where the ether oxygen acts as an internal nucleophile. scribd.comlibretexts.org

The lone pair of electrons on the ether oxygen can attack the electrophilic carbon atom bonded to the chlorine, displacing the chloride ion and forming a cyclic oxonium ion intermediate. In the case of this compound, this intramolecular SN2 reaction would lead to the formation of a six-membered ring. Subsequent reaction with a nucleophile or loss of a group attached to the oxygen would yield a substituted tetrahydropyran (B127337).

This intramolecular cyclization is a well-established method for the synthesis of tetrahydropyran derivatives. organic-chemistry.orgresearchgate.netorganic-chemistry.org The rate of such cyclizations can be significantly influenced by factors like the Thorpe-Ingold effect, where substitution on the carbon chain can accelerate the intramolecular reaction. lucp.net

The primary product expected from the intramolecular cyclization of this compound is a substituted tetrahydropyran. The reaction can be initiated by heat or in the presence of a Lewis acid to facilitate the departure of the chloride ion.

Another significant intramolecular process can occur during reactions involving strong bases. If a strong, non-nucleophilic base is used, an elimination reaction (E2) can compete with substitution, leading to the formation of methoxypentenes. The regioselectivity of the elimination would depend on the accessibility of the protons on the carbons adjacent to the chloro-substituted carbon.

Furthermore, reactions with organometallic reagents, such as Grignard reagents, can also involve intramolecular processes. While a Grignard reagent can react with the alkyl chloride functionality, the ether linkage might coordinate with the magnesium, potentially influencing the reaction's outcome. leah4sci.comlibretexts.org

The table below details the potential products arising from the intramolecular processes of this compound.

| Starting Material | Reaction Type | Key Intermediate/Process | Product(s) |

| This compound | Intramolecular Cyclization | Neighboring group participation by ether oxygen | 2-Methyl-tetrahydro-pyran |

| This compound | Elimination | Base-induced dehydrochlorination | 1-Methoxypent-3-ene, 1-Methoxypent-4-ene |

Spectroscopic and Analytical Characterization of 4 Chloro 1 Methoxypentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular connectivity can be assembled.

Detailed ¹H and ¹³C NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of 4-Chloro-1-methoxypentane are predicted based on its structure. Each unique chemical environment for a proton or carbon atom results in a distinct signal in the spectrum. The chemical shift (δ) of these signals is influenced by the electronegativity of nearby atoms. For instance, protons and carbons closer to the electronegative chlorine and oxygen atoms are "deshielded" and appear at a higher chemical shift (downfield). researchgate.net

¹H NMR Spectrum: The proton NMR spectrum is expected to show six distinct signals corresponding to the different sets of protons in the molecule. The integration of these signals would reflect the number of protons in each set.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

| H5 (CH₃-C(Cl)) | ~1.5 | Doublet (d) | H4 |

| H4 (CH-Cl) | ~4.1 | Sextet or Multiplet (m) | H3, H5 |

| H3 (-CH₂-) | ~1.8 | Multiplet (m) | H2, H4 |

| H2 (-CH₂-) | ~1.6 | Multiplet (m) | H1, H3 |

| H1 (-CH₂-O) | ~3.4 | Triplet (t) | H2 |

| OCH₃ | ~3.3 | Singlet (s) | None |

¹³C NMR Spectrum: The ¹³C NMR spectrum will display six signals, one for each unique carbon atom. The carbon attached to the chlorine atom (C4) and the carbons of the methoxy (B1213986) group (C1 and OCH₃) are expected to be the most downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C5 (CH₃-C(Cl)) | ~25 |

| C4 (CH-Cl) | ~60 |

| C3 (-CH₂-) | ~38 |

| C2 (-CH₂-) | ~29 |

| C1 (-CH₂-O) | ~72 |

| OCH₃ | ~58 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign each signal and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H4 with both H3 and H5, and H1 with H2, confirming the pentane (B18724) backbone sequence.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.educolumbia.edu This allows for the definitive assignment of each carbon atom based on the already-known proton assignments. For example, the proton signal at ~4.1 ppm (H4) would show a cross-peak to the carbon signal at ~60 ppm (C4). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons over two or three bonds, which is crucial for piecing together the molecular fragments. sdsu.edu Key HMBC correlations would include the protons of the methoxy group (OCH₃) to C1, and the H5 protons to both C4 and C3, confirming the placement of the chloro and methoxy groups.

Application of Non-deuterated Solvent NMR in Reaction Monitoring

Traditionally, NMR spectroscopy requires the use of expensive deuterated solvents to avoid a large, obscuring solvent signal. researchgate.net However, modern NMR techniques, often called "No-D NMR," allow for the acquisition of high-quality spectra in standard, protonated solvents. jeolusa.comjeol.com This is achieved by using pulse sequences that suppress the strong solvent signal. jeolusa.com

This method is particularly valuable for monitoring the progress of a chemical reaction in real-time. azom.com For example, one could monitor the synthesis of this compound by taking samples directly from the reaction mixture, dissolving them in the reaction solvent (e.g., cyclohexane), and acquiring a spectrum. researchgate.net The disappearance of starting material signals and the appearance of product signals can be tracked over time, providing information about reaction kinetics and the formation of any byproducts. researchgate.netresearchgate.net This approach is cost-effective and eliminates the need for sample workup, making it a powerful tool in both research and teaching laboratories. azom.comresearchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and offers clues about its structure based on how it fragments.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, the molecular ion (M⁺) peak would be observed, along with a characteristic M+2 peak at approximately one-third the intensity, due to the natural abundance of the ³⁷Cl isotope.

Key predicted fragmentation pathways include:

Alpha-cleavage: The bond adjacent to the ether oxygen is weak and prone to breaking. Cleavage between C1 and C2 would lead to a stable oxonium ion, [CH₂=O-CH₃]⁺, at m/z 45.

Loss of a Chlorine Radical: The molecule can lose a chlorine atom to form a carbocation at m/z 101.

McLafferty Rearrangement: While less common for ethers, if the conditions are right, a rearrangement could occur, leading to other characteristic fragments.

Loss of Methoxy Group: Cleavage of the C1-O bond could result in the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 105.

| m/z Value | Predicted Fragment Ion | Formation Pathway |

| 136/138 | [C₆H₁₃ClO]⁺ | Molecular Ion (M⁺) |

| 101 | [C₆H₁₂O]⁺ | Loss of •Cl |

| 71 | [C₄H₈Cl]⁺ | Cleavage of C1-C2 bond |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at ether |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While low-resolution MS provides nominal masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition. miamioh.edu

For this compound, the molecular formula is C₆H₁₃ClO. nih.gov HRMS would be used to confirm the exact mass of the molecular ion.

Calculated Exact Mass: 136.06549 Da nih.gov

If the experimentally measured mass from an HRMS analysis matches this calculated value within a very small margin of error (e.g., ± 5 ppm), it provides definitive proof of the molecular formula C₆H₁₃ClO, distinguishing it from any other combination of atoms that might have the same nominal mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its molecular vibrations. wikipedia.org For this compound, these methods are crucial for confirming the presence of its key functional groups: the ether linkage (C-O-C), the alkyl backbone (C-H, C-C), and the carbon-chlorine bond (C-Cl).

IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. Raman spectroscopy, conversely, measures the inelastic scattering of monochromatic light (typically from a laser), providing information about different vibrational modes. wikipedia.org The techniques are complementary; some vibrations that are strong in IR may be weak or absent in Raman, and vice versa.

The expected vibrational frequencies for this compound are derived from the characteristic absorption and scattering regions of its constituent functional groups. The high-wavenumber region is dominated by C-H stretching vibrations. physicsopenlab.org The "fingerprint region" (below 1500 cm⁻¹) contains a wealth of structural information, including C-H bending, C-O and C-C stretching, and the C-Cl stretching vibrations. physicsopenlab.orgrenishaw.com The C-Cl stretch is particularly diagnostic, typically appearing in the 800-600 cm⁻¹ range.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Strong | Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | Medium-Strong | Medium |

| C-O-C Stretch | Ether | 1080 - 1150 | Strong | Medium-Weak |

| C-C Stretch | Alkane backbone | 800 - 1200 | Weak | Medium |

Note: This table contains predicted data based on characteristic frequencies of functional groups.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is indispensable for separating this compound from reactants, byproducts, or other impurities, thereby enabling its purity assessment and isolation.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography is an ideal technique for analyzing volatile compounds like this compound. It is used to determine the purity of a sample by separating components based on their boiling points and interactions with the stationary phase of the GC column. For halogenated ethers, a low- to mid-polarity column is typically effective. nih.gov

When coupled with a mass spectrometer (GC-MS), this method becomes a powerful tool for definitive identification. nih.gov The mass spectrometer fragments the eluted compounds and separates the resulting ions by their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a molecular ion peak cluster at m/z 136 and 138, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl) in their natural ~3:1 abundance ratio. nih.gov Key fragmentation patterns would include the loss of a chlorine radical (M-Cl), cleavage adjacent to the ether oxygen, and loss of HCl.

Table 2: Proposed GC-MS Method Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min |

| MS Interface Temp | 260 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 35 - 300 |

Note: This table outlines a plausible, general-purpose method subject to optimization.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |

|---|---|

| 136/138 | [C₆H₁₃ClO]⁺ (Molecular Ion) |

| 101 | [C₆H₁₃O]⁺ (Loss of •Cl) |

| 100 | [C₆H₁₂O]⁺ (Loss of HCl) |

| 71 | [C₄H₈Cl]⁺ (Cleavage at C1-C2) |

| 59 | [C₃H₇O]⁺ (Cleavage at C3-C4) |

Note: This table contains predicted data based on common fragmentation rules.

Computational and Theoretical Investigations of 4 Chloro 1 Methoxypentane

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental to elucidating the electronic structure and geometry of molecules. For 4-chloro-1-methoxypentane, these methods can predict its most stable three-dimensional arrangement and the distribution of electrons within the molecule, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations can be employed to determine the optimized ground state geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These calculations would also yield important energetic information, such as the total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | Data not available |

| C-O Bond Length | Data not available |

| C-C Bond Lengths | Data not available |

| C-O-C Bond Angle | Data not available |

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in various spatial arrangements known as conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and the energy barriers between them. By mapping the potential energy surface, an energy landscape can be constructed, revealing the relative stabilities of different conformers and the pathways for interconversion. This analysis is critical for understanding how the molecule's shape influences its interactions and reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, MS) through Computational Methods

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Data not available |

| ¹³C NMR | Chemical Shift (ppm) | Data not available |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Data not available |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in the gas phase or in a solvent. By simulating the atomic motions over a period of time, these simulations can reveal the accessible conformations and the dynamics of transitions between them, offering a more complete understanding of the molecule's flexibility than static conformational analysis alone.

Reaction Mechanism Studies Using Computational Approaches and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational methods can be used to study various potential reaction pathways, such as nucleophilic substitution or elimination reactions. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction mechanism can be identified. Transition state analysis provides crucial information about the energy barrier of a reaction, which is directly related to the reaction rate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. For this compound, QSAR models could be developed to predict its reactivity in various chemical transformations based on a set of calculated molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices. Such models can be valuable for screening and predicting the behavior of related compounds.

Applications of 4 Chloro 1 Methoxypentane in Chemical Synthesis and Research

Strategic Role as a Synthetic Building Block and Alkylating Agent in Organic Transformations

Precursor for the Synthesis of Diverse Organic Molecules

While it is plausible that 4-Chloro-1-methoxypentane could serve as a precursor for various organic molecules, concrete examples in the synthesis of complex intermediates for pharmaceuticals, agrochemicals, specialty chemicals, or functionalized polymers are not described in the searched scientific literature.

There is no specific information available in the reviewed sources that details the use of this compound as an intermediate in the synthesis of any specific pharmaceutical or agrochemical compounds.

The application of this compound in the production of specialty chemicals is not documented in the available literature.

Information regarding the use of this compound as a monomer or functionalizing agent in the synthesis of polymers and materials could not be found in the public domain.

Utility in Chemical Biology: Modification of Biomolecules for Pathway Probing

There is no available research that describes the use of this compound for the modification of biomolecules or for probing biological pathways.

Development of Analogues and Derivatives of this compound for Structure-Reactivity Studies

No studies concerning the synthesis of analogues or derivatives of this compound for the purpose of structure-reactivity relationship investigations were identified in the conducted searches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.